

Bocidelpar (ASP0367): A Technical Analysis of its Investigational Role in Mitochondrial Diseases

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Compound of Interest		
Compound Name:	Bocidelpar	
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For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bocidelpar (also known as ASP0367 and MA-0211) is a selective, orally active peroxisome proliferator-activated receptor delta (PPAR δ) modulator developed by Mitobridge, a subsidiary of Astellas Pharma. It was investigated as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction, most notably Primary Mitochondrial Myopathies (PMM). The scientific rationale for its use in these conditions was centered on the role of PPAR δ in regulating mitochondrial biogenesis and fatty acid oxidation, key pathways often impaired in mitochondrial disease.

Preclinical evidence suggested that **bocidelpar** could improve mitochondrial function. This led to its evaluation in clinical trials, including a Phase 1 study in healthy volunteers and the Phase 2/3 MOUNTAINSIDE trial in adult patients with PMM. The Phase 1 study demonstrated that **bocidelpar** was generally well-tolerated and showed dose-dependent engagement of PPAR δ target genes. However, the development of **bocidelpar** for PMM was discontinued in April 2024, as the MOUNTAINSIDE trial was terminated due to a failure to meet its primary efficacy endpoint.

This technical guide provides a comprehensive overview of **bocidelpar**, including its mechanism of action, a summary of the available preclinical and clinical data, and detailed



experimental protocols where information is publicly accessible. While the clinical development for PMM was not successful, the data and scientific foundation may still hold value for future research in mitochondrial diseases and related metabolic disorders.

Mechanism of Action: Targeting Mitochondrial Enhancement via PPAR δ

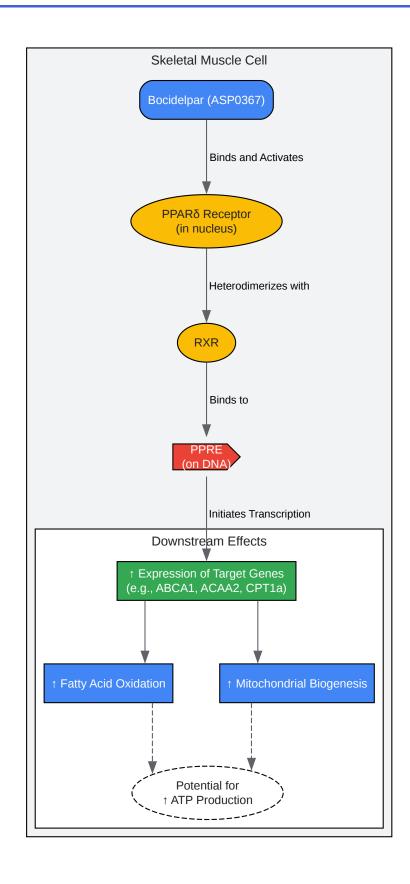
Bocidelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR δ).[1][2] PPAR δ is a nuclear hormone receptor that functions as a transcription factor, playing a crucial role in cellular energy metabolism.[3] It is highly expressed in tissues with high energy demands, such as skeletal muscle.[2]

The proposed therapeutic mechanism of **bocidelpar** in mitochondrial diseases is based on the activation of the PPAR δ signaling pathway. This activation is believed to lead to two primary downstream effects:

- Increased Mitochondrial Biogenesis: PPARδ activation is thought to stimulate the creation of new mitochondria.
 This is a critical process for cells to meet their energy requirements, and it is often impaired in mitochondrial myopathies.
- Enhanced Fatty Acid Oxidation (FAO): PPARδ upregulates the expression of genes involved in the breakdown of fatty acids for energy production.[4] This provides an alternative energy source for cells, which can be particularly beneficial when the primary energy-generating pathway, oxidative phosphorylation, is compromised due to mitochondrial defects.

Pharmacodynamic studies in healthy adults have shown that **bocidelpar** administration leads to a dose-dependent increase in the expression of six PPARδ target genes: ABCA1, ACAA2, ACADVL, CPT1a, PDK4, and SLC25A20.[4] These genes are involved in fatty acid metabolism and mitochondrial pathways, confirming the engagement of the target mechanism in humans. [4]





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Bocidelpar's Proposed Mechanism of Action.



Preclinical Data

While specific quantitative data from preclinical studies in animal models of mitochondrial myopathy are not extensively published, it is reported that preclinical evidence from in vitro and in vivo models suggested that **bocidelpar** could address mitochondrial impairment and improve muscle abnormalities.[3] These findings provided the foundational support for advancing the compound into clinical trials.

Clinical Development Program

Bocidelpar was evaluated in a series of clinical trials for various indications, with the most advanced being for Primary Mitochondrial Myopathies.

Phase 1 Studies in Healthy Volunteers

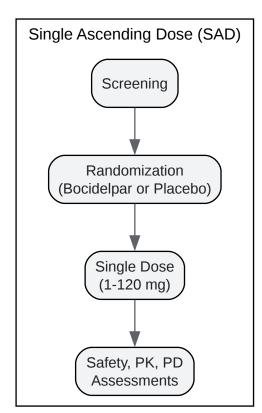
A first-in-human, double-blind, placebo-controlled Phase 1 study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending oral doses of **bocidelpar** in healthy adults.[5]

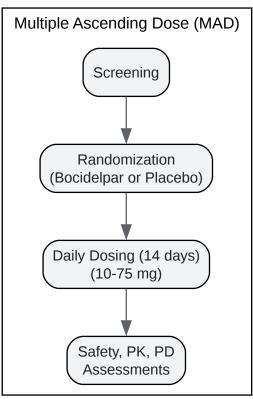
- Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose cohorts.
- Participants: Healthy adult volunteers.
- Intervention:
 - Single Ascending Dose (SAD): Oral doses of bocidelpar from 1 mg to 120 mg or placebo.
 - Multiple Ascending Dose (MAD): Once-daily oral doses of **bocidelpar** from 10 mg to 75 mg or placebo for 14 days.
- Key Assessments:
 - Safety & Tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
 - Pharmacokinetics (PK): Measurement of plasma concentrations of **bocidelpar** to
 determine parameters such as Tmax (time to maximum concentration), Cmax (maximum



concentration), and t1/2 (half-life). The effect of food on absorption was also evaluated.

 Pharmacodynamics (PD): Quantification of the expression of PPARδ target genes in the blood.





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Phase 1 Healthy Volunteer Study Workflow.

Bocidelpar was found to be well-tolerated, with all treatment-emergent adverse events being mild to moderate in severity.[5] No clinically significant changes in laboratory parameters or ECGs were observed.[5] The pharmacokinetic and pharmacodynamic findings are summarized in the tables below.

Table 1: Pharmacokinetic Profile of **Bocidelpar** in Healthy Adults[5]



Parameter	Single Dose (1-120 mg, fasted)	Multiple Dose (10-75 mg, daily)
Absorption (Tmax)	Rapid, median of 1.50 - 2.24 hours	Not specified, steady state reached in 4 days
Half-life (t1/2)	~12.0 - 16.1 hours (for doses ≥10 mg)	14.1 - 17.5 hours
Accumulation	N/A	Negligible
Food Effect	Tmax delayed by ~1.7 hours	Not specified

Table 2: Pharmacodynamic Effect of **Bocidelpar** in Healthy Adults[4][5]

Biomarker	Effect
PPARδ Target Genes	Treatment- and dose-dependent upregulation of six target genes (ABCA1, ACAA2, ACADVL, CPT1a, PDK4, SLC25A20) observed with both single and multiple doses.

Additional Phase 1 studies investigated **bocidelpar** in participants with renal and hepatic impairment. These studies found that severe renal impairment had a minimal effect on **bocidelpar**'s pharmacokinetics, while moderate hepatic impairment resulted in increased exposure, suggesting a need for monitoring or dose adjustment in this population.[3]

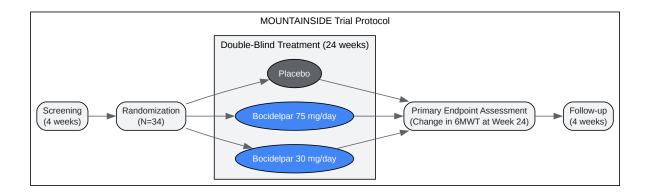
Phase 2/3 MOUNTAINSIDE Trial in Primary Mitochondrial Myopathy

The pivotal trial for **bocidelpar** was the MOUNTAINSIDE study, a randomized, double-blind, placebo-controlled Phase 2/3 trial designed to assess its efficacy and safety in adults with PMM.[1][6] The study was terminated due to a failure to meet the pre-specified criteria for efficacy.[1]

• Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.



- Participants: 34 adults (18-80 years old) with a genetically confirmed diagnosis of PMM and symptoms of myopathy, such as muscle weakness, fatigue, and exercise intolerance.[1][6]
 Participants were required to be on a stable regimen of mitochondrial disease-focused supplements (e.g., Coenzyme Q10) for at least 3 months.[6]
- Intervention: Participants were randomized into one of three arms to receive an oral, oncedaily dose for 24 weeks:
 - Bocidelpar 30 mg
 - Bocidelpar 75 mg
 - Matching Placebo
- Primary Efficacy Endpoint: Change from baseline in the distance walked during a 6-Minute Walk Test (6MWT) at 24 weeks.
- Secondary Endpoints: Included assessments of fatigue (Modified Fatigue Impact Scale -MFIS), muscle function (5-times sit-to-stand test), and patient-reported outcomes (Patient Global Impression of Change - PGIC).[1]



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MOUNTAINSIDE (NCT04641962) Trial Design.

The MOUNTAINSIDE study was stopped early as it did not meet its primary endpoint.[7] A lay summary of the results indicated that after 24 weeks of treatment, individuals in the **bocidelpar** groups walked slightly further in the 6-minute walk test compared to those who received the placebo.[7] However, this difference was not statistically significant, meaning it was not large enough to confidently conclude that **bocidelpar** improved walking distance.[7]

In terms of safety, one death occurred in a participant receiving **bocidelpar**, which the study doctor considered potentially related to the treatment, although the patient's underlying PMM and other serious conditions may have been contributing factors.[7] Another death occurred during an extension phase of the study but was not thought to be related to the treatment.[7]

Table 3: Summary of Efficacy and Safety Outcomes from the MOUNTAINSIDE Trial

Outcome	Result
Primary Efficacy Endpoint (Change in 6MWT)	Did not meet pre-specified criteria for efficacy. A slight, non-statistically significant increase in distance walked was observed in the bocidelpar groups compared to placebo.[1][7]
Safety	One death was considered possibly related to the study treatment by the investigator.[7]

Discussion and Future Perspectives

The investigation of **bocidelpar** for Primary Mitochondrial Myopathies represented a rational, mechanism-based approach to drug development for these complex disorders. The therapeutic hypothesis—that enhancing mitochondrial biogenesis and fatty acid oxidation via PPAR δ agonism could alleviate muscle weakness and fatigue—was supported by the known biology of PPAR δ . The Phase 1 data confirmed that **bocidelpar** could safely engage its molecular target in humans.

Despite this promising foundation, the MOUNTAINSIDE trial's failure to demonstrate a clinically meaningful improvement in the 6-minute walk test led to the discontinuation of the program. This outcome underscores the significant challenges in translating preclinical concepts into



effective therapies for mitochondrial diseases. Several factors could have contributed to this result:

- Complexity of PMM Pathophysiology: The underlying genetic and biochemical defects in PMM are highly heterogeneous. A single mechanistic approach may not be sufficient to overcome the diverse functional consequences of different mutations.
- Endpoint Selection: While the 6MWT is a standard functional endpoint, its sensitivity to change in slowly progressing diseases like PMM can be a limitation.
- Magnitude of Effect: The degree of mitochondrial enhancement induced by bocidelpar at
 the doses tested may not have been sufficient to produce a measurable improvement in
 gross motor function over a 24-week period.

Although **bocidelpar**'s journey in PMM has concluded, the scientific insights gained are valuable. The data confirm that PPAR δ is a druggable target and that selective modulators can be developed with acceptable safety profiles. Future research in this area could explore the use of PPAR δ agonists in other metabolic or muscle disorders, potentially in combination with other therapeutic modalities, or in more specific, genetically-defined subpopulations of mitochondrial disease patients who may be more likely to respond. The lessons learned from the **bocidelpar** program will undoubtedly inform the next generation of therapeutic strategies for these devastating rare diseases.

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